molecular formula C8H15F2N B2882137 [4-(Difluoromethyl)cyclohexyl]methanamine CAS No. 1461713-41-6

[4-(Difluoromethyl)cyclohexyl]methanamine

Cat. No.: B2882137
CAS No.: 1461713-41-6
M. Wt: 163.212
InChI Key: HUVGGOHJUFALLZ-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Molecules

The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry and materials science to modulate the properties of organic compounds. tandfonline.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are responsible for these significant effects. wikipedia.orgossila.com It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com

Fluorine's most defining feature is its status as the most electronegative element, which creates a strong dipole in the carbon-fluorine (C-F) bond. wikipedia.org This high electronegativity exerts a powerful negative inductive effect (-I), withdrawing electron density from the carbon skeleton. nih.gov This withdrawal stabilizes molecular orbitals, lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govumons.ac.bersc.org The lowering of the HOMO energy can increase a molecule's stability against oxidation. nih.gov

The C-F bond is one of the strongest covalent bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This strength contributes to the high thermal and chemical stability of fluorinated compounds. wikipedia.orgyoutube.com While fluorine is a strong sigma-electron withdrawer, it can also act as a weak pi-electron donor (+M or resonance effect), which can influence the electronic properties of unsaturated systems like aromatic rings. nih.govroyalsocietypublishing.org This interplay between inductive and mesomeric effects can subtly alter a molecule's reactivity and electronic absorption spectra. umons.ac.beroyalsocietypublishing.org

The introduction of fluorine can significantly influence a molecule's three-dimensional shape, or conformation, through various stereoelectronic effects. nih.govrsc.org Despite its high electronegativity, the fluorine atom has a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.20 Å). wikipedia.orgtandfonline.com This allows fluorine to replace hydrogen without causing significant steric hindrance. tandfonline.com

The highly polarized C-F bond can lead to predictable conformational preferences due to electrostatic and hyperconjugative interactions. nih.govresearchgate.net These interactions can include:

Gauche Effect: In some systems, a conformation where the fluorine atom is gauche (a 60° dihedral angle) to another electronegative group is favored over the anti conformation.

Hyperconjugation: Interactions between the C-F bond's orbitals and adjacent sigma or pi orbitals can stabilize certain conformations. nih.gov

These fluorine-derived conformational effects are exploited to control molecular shape, which is crucial for designing molecules that can fit precisely into the binding sites of biological targets like proteins. rsc.orgresearchgate.net

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and serve as essential components in the synthesis of more complex molecules. youtube.combeilstein-journals.org Their use has become a cornerstone of modern medicinal and agricultural chemistry. ossila.comalfa-chemistry.com Incorporating these pre-fluorinated scaffolds is often more practical than introducing fluorine atoms late in a synthetic sequence. tcichemicals.com

The strategic use of these building blocks allows chemists to harness the beneficial "fluorine effect." Key property modifications achieved through fluorination include:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. Replacing a metabolically vulnerable C-H bond with a C-F bond can block this metabolic pathway, increasing the drug's half-life and bioavailability. tandfonline.comnih.gov

Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (its tendency to dissolve in fats and oils), which can improve its ability to cross cell membranes and be absorbed by the body. youtube.comnih.gov

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, such as amines, affecting the molecule's charge state at physiological pH and influencing its solubility and receptor binding. researchgate.net

Improved Binding Affinity: Fluorine can engage in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a drug candidate. tandfonline.com

Property AffectedConsequence of Fluorine Substitution
Metabolic Stability Increased due to the high C-F bond strength, blocking oxidative metabolism. tandfonline.com
Lipophilicity Generally increased, which can improve membrane permeability and absorption. youtube.comnih.gov
Acidity/Basicity (pKa) Modified by fluorine's strong inductive effect, altering ionization at physiological pH. researchgate.net
Binding Affinity Can be enhanced through specific interactions (e.g., hydrogen bonding, dipole interactions) with biological targets. tandfonline.com
Conformation Controlled and biased toward specific geometries due to stereoelectronic effects. nih.govrsc.org

Contextualizing [4-(Difluoromethyl)cyclohexyl]methanamine within Fluorinated Cyclic Amine Scaffolds

This compound belongs to the family of fluorinated alicyclic amines. Its structure, featuring a difluoromethyl group and an aminomethyl group on a cyclohexane (B81311) ring, is a prime example of a building block designed to confer desirable properties onto larger molecules. The saturated, flexible nature of the cyclohexane ring distinguishes it from rigid, flat aromatic systems.

The choice of the molecular scaffold is critical in chemical synthesis. The fluorinated cyclohexyl ring in this compound offers distinct advantages and differences compared to other cyclic systems.

Cyclohexyl vs. Aromatic Scaffolds: Aromatic amines, such as fluoroanilines, are rigid and planar. The fluorinated cyclohexane ring, in contrast, is a flexible, three-dimensional scaffold that exists in various chair and boat conformations. minia.edu.eg This 3D structure provides more diverse spatial arrangements for its substituents, which can be advantageous for exploring the complex topology of protein binding sites. Aromatic fluorides are important intermediates, but the saturated nature of the cyclohexyl ring offers a different vector in chemical space. alfa-chemistry.com

Cyclohexyl vs. Other Alicyclic Amines: Compared to smaller rings like fluorinated cyclopentyl or cyclobutyl amines, the cyclohexane ring has more defined and predictable conformational preferences (i.e., the stable chair conformation). This predictability is beneficial for rational drug design. The deconstructive fluorination of larger cyclic amines like piperidines can also yield acyclic fluoroamines, but preserving the cyclic scaffold, as in this compound, maintains conformational constraint. nih.gov

Impact of Fluorination Pattern: The specific CHF2 group in the target molecule offers a different electronic and steric profile compared to a CF3 or a single fluorine atom. For instance, [[4-(Trifluoromethyl)cyclohexyl]methyl]amine is a related building block where the trifluoromethyl group provides even greater lipophilicity and metabolic stability. myskinrecipes.comchemimpex.com Another variation, (4,4-difluorocyclohexyl)methanamine (B1369224), places a CF2 group directly on the ring, which significantly impacts the local electronic environment and conformational energetics of the ring itself. cymitquimica.comalfa-chemistry.com

Compound/ScaffoldKey Structural FeaturePrimary Implications
This compound Flexible 3D ring; CHF2 groupProvides specific steric and electronic properties; conformational flexibility.
[[4-(Trifluoromethyl)cyclohexyl]methyl]amine Flexible 3D ring; CF3 groupHigher lipophilicity and metabolic stability compared to CHF2. myskinrecipes.com
(4,4-Difluorocyclohexyl)methanamine CF2 group integral to the ringAlters ring conformation and local polarity directly. cymitquimica.com
Fluorinated Aromatic Amines (e.g., Fluoroaniline) Rigid, planar ringDifferent spatial arrangement of substituents; distinct electronic effects from the π-system. alfa-chemistry.com

Like all 1,4-disubstituted cyclohexanes, this compound can exist as two distinct geometric isomers: cis and trans. minia.edu.egspcmc.ac.in These isomers are diastereomers and have different physical properties and energies. libretexts.org

cis Isomer: In the cis isomer, both the difluoromethyl and aminomethyl groups are on the same side of the cyclohexane ring. In the most stable chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position. A ring flip converts the axial group to equatorial and vice-versa. The two conformers are energetically equivalent if the substituents are identical, but for this molecule, the equilibrium will favor the conformer where the bulkier group is in the more spacious equatorial position. spcmc.ac.inlibretexts.org

trans Isomer: In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement allows for a chair conformation where both groups are in equatorial positions (diequatorial). The alternative chair conformation would force both groups into highly unfavorable axial positions (diaxial). Due to severe steric strain from 1,3-diaxial interactions in the diaxial form, the diequatorial conformer is overwhelmingly more stable. minia.edu.eglibretexts.org

Generally, for 1,4-disubstituted cyclohexanes, the trans isomer with its stable diequatorial conformation is thermodynamically more stable than the cis isomer, which must always have one group in a sterically more demanding axial position. spcmc.ac.inlibretexts.org The precise conformational equilibrium depends on the relative steric bulk of the difluoromethyl and aminomethyl groups.

IsomerSubstituent Orientation (on Chair Conformer)Relative Stability
cis One Axial, One Equatorial (a,e) or (e,a)Less stable; contains steric strain from one axial group. libretexts.org
trans Both Equatorial (e,e)More stable; minimizes 1,3-diaxial interactions. libretexts.org
trans Both Axial (a,a)Highly unstable; conformation is not significantly populated. minia.edu.eg

Properties

IUPAC Name

[4-(difluoromethyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h6-8H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVGGOHJUFALLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Difluoromethyl Cyclohexyl Methanamine

Primary Synthetic Routes to the Core Cyclohexyl Ring System

The initial challenge lies in the creation of a cyclohexane (B81311) ring bearing a difluoromethyl group. This is typically achieved by first preparing a fluorinated cyclohexane precursor, which can then be converted to the target substructure.

The introduction of fluorine into the cyclohexane ring is a critical step that can be approached through several distinct chemical strategies. These methods focus on creating intermediates like 4,4-difluorocyclohexanone (B151909) or other suitably functionalized analogs.

One of the most direct methods to introduce a gem-difluoro moiety onto a cyclohexane ring is through the deoxofluorination of a corresponding ketone. This approach involves treating a cyclohexanone (B45756) derivative, such as cyclohexane-1,4-dione, with a specialized fluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) are employed for this transformation, replacing the carbonyl oxygen with two fluorine atoms. nih.gov This strategy is effective for producing key precursors like 4,4-difluorocyclohexanone, which can then be further functionalized.

ReagentSubstrate ExampleProduct ExamplePurpose
Diethylaminosulfur trifluoride (DAST)Cyclohexane-1,4-dione4,4-DifluorocyclohexanoneDeoxofluorination
Deoxo-Fluor®1,3-Diketones1,1,3,3-TetrafluorocyclohexanesDeoxofluorination

An alternative to building the difluoro group on the ring is to attach a complete difluoromethyl (-CF2H) unit using specific organofluorine reagents. Difluoroiodomethane (CHF2I) is a notable reagent for this purpose. researchgate.net While often used in palladium-catalyzed cross-coupling reactions with aryl boronic acids, this methodology can be conceptually extended to appropriately functionalized cyclohexane precursors. researchgate.net This would involve creating a cyclohexane derivative with a reactive site (such as a boronic ester) that can undergo coupling with the difluoromethyl source.

ReagentCommon NameTypical Use
CHF2IDifluoromethyl IodideSource for metal-catalyzed difluoromethylation reactions. researchgate.net
BrCF2PO(OEt)2Diethyl bromodifluoromethylphosphonateDifluorocarbene precursor and source for difluoromethylation. nsf.gov
Me3SiCF2Br(Bromodifluoromethyl)trimethylsilaneMultitasking reagent acting as a difluorocarbene source. researchgate.net

Difluorocarbene (:CF2) is a highly reactive and versatile intermediate used extensively in organofluorine synthesis. cas.cn It can be generated from various stable precursors and reacts readily with nucleophiles. cas.cnacs.org In the context of synthesizing the target cyclohexane core, difluorocarbene can be used to functionalize a pre-existing cyclohexane ring. For instance, its reaction with a ketone enolate can lead to the formation of a difluorocyclopropane ring, which can be subsequently opened. More directly, difluorocarbene can react with heteroatom nucleophiles on a cyclohexane substrate to install the difluoromethyl group. cas.cn The choice of precursor is critical for controlling the reaction conditions. cas.cnnih.gov

PrecursorGeneration MethodAdvantages
Sodium chlorodifluoroacetate (ClCF2COONa)Thermal decompositionReadily available and commonly used. nih.gov
Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2)Base-induced eliminationHighly efficient and environmentally benign. nsf.govcas.cn
(Trifluoromethyl)trimethylsilane (TMSCF3)Fluoride-induced decompositionVersatile for various transformations.

Preparation of Fluorinated Cyclohexane Precursors

Formation of the Methanamine Functional Group

Once a suitable difluoromethylated cyclohexane precursor, such as 4-(difluoromethyl)cyclohexanecarbaldehyde or a related ketone, is synthesized, the final step is the introduction of the methanamine (-CH2NH2) group.

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. researchgate.net To synthesize [4-(Difluoromethyl)cyclohexyl]methanamine, a key intermediate such as 4-(difluoromethyl)cyclohexanecarbaldehyde would be required. This aldehyde can be reacted with an amine source, typically ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this step, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity. This transformation directly yields the final target compound.

Reagent ClassExample ReagentRole
Nitrogen SourceAmmonia (NH3)Forms the imine intermediate.
Reducing AgentSodium cyanoborohydride (NaBH3CN)Reduces the imine to an amine.
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)3)A milder alternative for reducing the imine.

Alternative Amination Pathways (e.g., via nitriles or oximes)

Alternative amination pathways provide versatile methods for the synthesis of this compound, often proceeding through key intermediates such as nitriles or oximes. These routes offer flexibility in precursor availability and reaction conditions.

One common strategy involves the reduction of a nitrile intermediate, 4-(difluoromethyl)cyclohexanecarbonitrile. This nitrile can be prepared from a corresponding halide or sulfonate precursor through nucleophilic substitution with a cyanide salt. Once the nitrile is obtained, it can be reduced to the primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and desired reaction conditions.

Another viable pathway proceeds through an oxime intermediate, 4-(difluoromethyl)cyclohexanecarbaldehyde oxime. This oxime can be synthesized by the condensation of 4-(difluoromethyl)cyclohexanecarbaldehyde with hydroxylamine. The subsequent reduction of the oxime yields the desired aminomethyl group. A variety of reducing agents are effective for this transformation, including sodium in ethanol, catalytic hydrogenation, or more modern reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. The stereochemical outcome of the reduction can sometimes be influenced by the chosen method. For instance, the reduction of cyclobutanone (B123998) oximes has been explored in the synthesis of aliphatic nitriles, demonstrating the utility of oximes as precursors in complex syntheses. nih.govresearchgate.netgoogle.com

Total Synthesis Approaches and Optimization Strategies

The total synthesis of this compound requires careful planning to ensure efficient construction of the target molecule with high purity. This involves considerations of linear versus convergent strategies, stereochemical control, and process scale-up.

Stereoselective Synthesis Considerations for Isomeric Purity

The cyclohexane ring in this compound can exist as cis and trans isomers with respect to the substitution pattern. Achieving high isomeric purity is often a critical aspect of the synthesis, as different isomers can exhibit distinct biological activities. Stereoselective synthesis aims to control the formation of these isomers.

Stereocontrol can be introduced at various stages of the synthesis. For example, during the reduction of a ketone or oxime precursor, the choice of reducing agent and reaction conditions can favor the formation of one diastereomer over another. Chiral auxiliaries or catalysts can also be employed to guide the stereochemical outcome of key reactions. The development of stereoselective methods for the synthesis of chiral α-difluoromethylamines from ketimines showcases the advancements in controlling stereochemistry in fluorinated molecules. nih.gov Similarly, stereoselective syntheses have been developed for other fluorinated carbocyclic structures. researchgate.net

Process Scale-Up and Efficiency Enhancements

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. Process scale-up requires a focus on safety, cost-effectiveness, and robustness of the chemical transformations. For the synthesis of this compound, this would involve optimizing reaction conditions to minimize the use of hazardous reagents, reduce reaction times, and simplify purification procedures.

Efficiency enhancements can be achieved through various strategies, such as catalyst optimization to improve turnover numbers and selectivity, and the development of continuous flow processes which can offer better control over reaction parameters and improved safety profiles. The scale-up of pharmaceutical intermediates often involves a multidisciplinary effort to ensure a reliable and economical manufacturing process. nih.govresearchgate.net

Related Synthetic Methods for Analogous Fluorinated Cyclohexyl Amines

The synthetic methodologies developed for this compound can often be adapted for the preparation of other fluorinated cyclohexyl amines, such as their trifluoromethylated analogs.

Routes to Trifluoromethylated Cyclohexylmethanamines

The synthesis of trifluoromethylated cyclohexylmethanamines, such as [[4-(trifluoromethyl)cyclohexyl]methyl]amine, often follows similar synthetic logic to their difluoromethylated counterparts. Key strategies include the introduction of the trifluoromethyl group onto the cyclohexane ring, followed by the elaboration of the aminomethyl side chain.

One common approach involves the use of trifluoromethyl-containing building blocks. For example, a Robinson annulation strategy has been employed to construct trifluoromethyl-substituted cyclohexenones, which can then be further functionalized to introduce the aminomethyl group. rsc.org The synthesis of trifluoromethylated compounds often requires specialized reagents and conditions due to the strong electron-withdrawing nature of the CF3 group. The development of methods for the synthesis of optically pure amines containing various fluoroalkyl groups remains an active area of research. researchgate.net

Preparation of Other Halogenated Cycloaliphatic Amines

The synthetic strategies employed for the preparation of this compound can be adapted for the synthesis of other halogenated cycloaliphatic amines. The choice of starting material and halogenating agent is crucial in determining the final product.

For instance, the synthesis of chloro- and bromo-substituted cycloaliphatic amines often starts from a corresponding hydroxy- or keto-substituted cyclohexane derivative. The introduction of chlorine or bromine can be achieved using various reagents.

A common method for the synthesis of 4-chlorocyclohexylmethanamine would involve the reduction of a 4-chlorocyclohexanecarbonitrile or the reductive amination of 4-chlorocyclohexanecarboxaldehyde. These precursors can be synthesized from 4-hydroxycyclohexane derivatives where the hydroxyl group is substituted by a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

Similarly, (4-bromocyclohexyl)methanamine can be prepared from precursors containing a bromine atom at the 4-position. The bromination of a cyclohexanol (B46403) derivative can be carried out using reagents such as phosphorus tribromide or hydrobromic acid.

The following table provides examples of synthetic methods for other halogenated cycloaliphatic amines:

HalogenStarting MaterialKey Reagents/ReactionProduct
Chloro4-Hydroxycyclohexanecarboxylic acid1. SOCl₂; 2. NH₃; 3. LiAlH₄(4-Chlorocyclohexyl)methanamine
BromoCyclohex-3-en-1-ylmethanol1. HBr; 2. NaCN; 3. LiAlH₄(4-Bromocyclohexyl)methanamine
Fluoro (other than difluoro)4-Fluorocyclohexanone1. Wittig reaction (e.g., with (methoxymethyl)triphenylphosphine chloride); 2. Hydrolysis; 3. Reductive amination(4-Fluorocyclohexyl)methanamine

It is important to note that the stereochemistry of the final product, particularly the cis/trans relationship between the halogen and the aminomethyl group, is a critical aspect of the synthesis and often needs to be controlled through the choice of starting materials and reaction conditions.

Chemical Reactivity and Transformation Pathways of 4 Difluoromethyl Cyclohexyl Methanamine

Reactions of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of [4-(Difluoromethyl)cyclohexyl]methanamine makes it a potent nucleophile and a moderate base, defining its participation in a wide array of chemical transformations. These reactions primarily involve the formation of new bonds at the nitrogen atom, leading to a diverse range of derivatives.

Nucleophilic Reactivity and Derivatization

As a strong nucleophile, the amine group readily attacks electron-deficient centers, forming the basis for numerous derivatization strategies, including acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

This compound is expected to react readily with acylating and sulfonylating agents via nucleophilic acyl substitution. In these reactions, the amine attacks the electrophilic carbonyl or sulfonyl center, leading to the formation of stable amide or sulfonamide linkages, respectively.

The reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides proceeds rapidly, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields the corresponding sulfonamide. These reactions are generally high-yielding and are fundamental for creating robust covalent bonds.

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Reagent Class Expected Product Product Class
Acetyl chloride Acyl Halide N-{[4-(Difluoromethyl)cyclohexyl]methyl}acetamide Amide
Acetic anhydride Acid Anhydride N-{[4-(Difluoromethyl)cyclohexyl]methyl}acetamide Amide
Benzoyl chloride Acyl Halide N-{[4-(Difluoromethyl)cyclohexyl]methyl}benzamide Amide

The primary amine of this compound can be alkylated by reacting with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine displaces the halide from the alkylating agent. However, a significant practical challenge with this method is the difficulty in controlling the extent of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. This lack of selectivity often results in a mixture of products, limiting the synthetic utility of direct alkylation for preparing secondary amines cleanly.

Table 2: Potential Products of Direct Alkylation with Methyl Iodide

Reaction Stage Product Name Product Class
Mono-alkylation 1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine Secondary Amine
Di-alkylation 1-[4-(Difluoromethyl)cyclohexyl]-N,N-dimethylmethanamine Tertiary Amine

This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govnih.gov This transformation involves a two-step process: an initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal (or carbinolamine) intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. google.com

The reaction is typically acid-catalyzed and is reversible. To drive the equilibrium toward the product, water is often removed from the reaction mixture, for instance, by azeotropic distillation. The formation of a Schiff base is a cornerstone of amine chemistry, providing a versatile intermediate for further synthetic modifications. nih.gov

Table 3: Schiff Base Formation

Carbonyl Compound Expected Product Structure Product Class
Aldehyde (R-CHO) N-Alkyl-imine

Oxidation Reactions (e.g., to imines, nitriles, or carboxylic acids)

The primary amine group is susceptible to oxidation, although the products can vary significantly based on the choice of oxidant and reaction conditions. The oxidation of primary amines can lead to the formation of imines, which may subsequently hydrolyze or undergo further oxidation. nih.gov In some cases, dehydrogenative protocols can convert primary amines directly to nitriles, often using transition-metal catalysts. nih.gov More aggressive oxidation conditions could potentially lead to cleavage of the C-N bond and formation of a carboxylic acid, though this is a less common synthetic route from a primary amine of this type.

Table 4: Potential Oxidation Products

Product Name Product Class Notes
[4-(Difluoromethyl)cyclohexyl]methanimine Imine Often an intermediate; may require trapping or further reaction.
[4-(Difluoromethyl)cyclohexyl]carbonitrile Nitrile Achievable via catalytic dehydrogenation. nih.gov

Reduction of Amine Derivatives to Other Amine Forms

Derivatives of this compound, such as the amides and imines formed in the reactions above, can be reduced to generate other amine forms. This pathway is particularly useful for achieving controlled alkylation.

The reduction of imines (Schiff bases) is a highly effective method for synthesizing secondary amines. This two-step process, involving the initial formation of the imine followed by its reduction, is known as reductive amination. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). This method avoids the over-alkylation problems associated with direct alkylation.

Amides, formed via acylation, can also be reduced to amines. This requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), which effectively reduces the carbonyl group of the amide to a methylene (B1212753) group (CH₂), yielding a secondary or tertiary amine depending on the amide structure.

Table 5: Reduction of Amine Derivatives

Starting Derivative Derivative Class Reducing Agent Product Name Product Class
N-{[4-(Difluoromethyl)cyclohexyl]methyl}ethanimine Imine Sodium borohydride (NaBH₄) N-Ethyl-1-[4-(difluoromethyl)cyclohexyl]methanamine Secondary Amine

Formation of Amine Salts and Their Impact on Reactivity

The presence of a primary amine group makes this compound basic. This basicity allows it to readily react with acids to form ammonium salts. A common example is its hydrochloride salt, which is formed by reacting the amine with hydrochloric acid. cymitquimica.com This acid-base reaction is a fundamental transformation for primary amines.

The formation of an amine salt has a profound impact on the compound's physical properties and subsequent reactivity. As an ionic species, the salt form, such as (4,4-difluorocyclohexyl)methanamine (B1369224) hydrochloride, typically exhibits significantly increased water solubility compared to the free base. cymitquimica.com This property is crucial in contexts where aqueous reaction media are employed.

From a reactivity standpoint, protonation of the amine group to form the ammonium salt deactivates its nucleophilic character. The lone pair of electrons on the nitrogen atom, responsible for its nucleophilicity, is engaged in a bond with the proton. This "protection" prevents the amine from participating in typical nucleophilic reactions, such as additions to carbonyls or substitution reactions. The reactivity can be restored by treatment with a base to regenerate the neutral amine. This modulation of reactivity through pH control is a common strategy in multi-step organic synthesis.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key structural motif that imparts unique properties to the molecule. It is often considered a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a hydrogen bond donor. mdpi.comnih.govresearchgate.net Its reactivity is dominated by the strong carbon-fluorine bonds and the slightly acidic C-H bond.

C-F Bond Functionalization and Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its functionalization a significant challenge. baranlab.org Direct nucleophilic substitution of a fluorine atom in an aliphatic system like this is exceptionally difficult and requires harsh conditions or specialized reagents. However, alternative strategies for C-F bond activation have been developed, which could potentially be applied to derivatives of this compound. rsc.org

These modern methods often bypass direct cleavage and instead proceed through the generation of reactive intermediates. researchgate.net Strategies include:

Reductive Defluorination: Using potent reducing agents or electrochemical methods to cleave the C-F bond, often generating radical or anionic intermediates.

Photoredox Catalysis: Employing visible light and a photocatalyst to facilitate single-electron transfer (SET), which can lead to the formation of a difluoromethyl radical (•CF₂R). mdpi.com This radical can then participate in various addition and coupling reactions.

Lewis Acid/Base Approaches: Combinations of strong bases and Lewis acids can deprotonate the C-H bond of the difluoromethyl group, forming a difluoro-carbanion synthon (⁻CF₂R) that can react with a range of electrophiles. acs.org

While these represent general strategies for C-F bond functionalization, their application directly to this compound would require careful consideration of reaction conditions to ensure compatibility with the amine and cyclohexyl functionalities.

Influence of Difluoromethyl Group on Adjacent Reactivity

The difluoromethyl group exerts a powerful influence on the properties and reactivity of the entire molecule. Its strong electron-withdrawing nature affects the electronic environment of the cyclohexane (B81311) ring and can influence the pKa of the neighboring aminomethyl group.

The incorporation of fluorine is known to enhance metabolic stability and lipophilicity. cymitquimica.com The replacement of two hydrogen atoms with fluorine atoms on the cyclohexane ring can block potential sites of metabolic oxidation, a critical consideration in medicinal chemistry. Furthermore, the presence of multiple C-F bonds can create a polarized surface on the cyclohexane ring. nih.govdoaj.orgbeilstein-journals.org Specifically, a 1,3-diaxial arrangement of C-F bonds can lead to a cyclohexane ring with an electronegative face and a more electropositive face, which can influence intermolecular interactions and binding to biological targets. nih.govdoaj.orgbeilstein-journals.org

The steric bulk of the difluoromethyl group also plays a role in the conformational preference of the cyclohexane ring. The conformational free energy (A-value) of a substituent quantifies its preference for the equatorial position. Studies on related monosubstituted cyclohexanes provide insight into the steric demands of fluorinated groups.

Table 1: Conformational Free Energies (A-values) of Fluorinated Substituents
SubstituentA-value (kcal/mol)
-CFH₂1.59
-CF₂H1.85
-C₂F₅2.67
-OCF₃0.79
-SCF₃1.18

Data derived from studies on monosubstituted cyclohexanes by 19F NMR spectroscopy. researchgate.net

The A-value of 1.85 kcal/mol for the difluoromethyl group indicates a strong preference for the equatorial position on the cyclohexane ring to minimize steric strain. researchgate.net

Reactions Involving the Cyclohexyl Ring System

The cyclohexane ring provides a stable, saturated scaffold. Its reactivity is generally limited to reactions at its substituents unless subjected to forcing conditions that can compromise the ring itself.

Substitutional Reactions on the Cyclohexane Core (e.g., nucleophilic substitution of fluorine atoms)

As previously noted, direct nucleophilic substitution of the fluorine atoms on the difluoromethyl group is not a feasible pathway under standard conditions due to the immense strength of the C-F bond.

Substitutional reactions on the cyclohexane carbon core itself, typically C-H functionalization, are also challenging and require specific methodologies, such as radical-based halogenation or transition-metal-catalyzed C-H activation. These reactions are often difficult to control in terms of regioselectivity on an unactivated cyclohexane ring. If other leaving groups were present on the ring, standard nucleophilic substitution reactions (Sₙ1 or Sₙ2) could occur, with the stereochemical outcome being heavily dependent on the conformation of the ring and the nature of the leaving group and nucleophile. youtube.com

Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is characterized by the distinct functionalities of its primary amine and the difluoromethyl group. Mechanistic investigations into its transformations provide a fundamental understanding of how this compound engages in chemical reactions, which is crucial for its application in various synthetic contexts.

Mechanistic Studies of Amine Derivatization and Functionalization

The primary amine group of this compound is a key site for derivatization, most commonly through reactions like N-acylation to form amides. The mechanism of such transformations generally follows a nucleophilic addition-elimination pathway.

The reaction can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine. In a base-catalyzed reaction, the base can deprotonate the amine, increasing its nucleophilicity.

Factors influencing the rate and efficiency of these derivatization reactions include the steric hindrance around the primary amine. For this compound, the cyclohexyl ring can exist in chair conformations, with the methanamine and difluoromethyl groups in either axial or equatorial positions. The conformational preference can influence the accessibility of the amine's lone pair for reaction.

Reaction Type General Mechanism Key Intermediates Influencing Factors
N-AcylationNucleophilic Addition-EliminationTetrahedral IntermediateSteric hindrance, Solvent, Temperature, Nature of acylating agent
N-AlkylationNucleophilic Substitution (SN2)Transition StateSteric hindrance, Strength of the alkylating agent, Leaving group ability
Reductive AminationImine/Enamine formation followed by reductionImine, Iminium ionpH, Reducing agent, Steric hindrance

Detailed mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise transition states and intermediates involved in the functionalization of the amine group.

Elucidation of Reaction Pathways Involving the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group on the cyclohexane ring introduces unique reactivity to the molecule. The strong electron-withdrawing nature of the two fluorine atoms makes the hydrogen atom on the difluoromethyl carbon acidic enough to be removed by a strong base.

Deprotonation of the CHF₂ group generates a carbanion, which can act as a nucleophile in subsequent reactions. This pathway allows for the formation of new carbon-carbon bonds at the difluoromethylated position. The stability of the resulting carbanion is a key factor in these transformations. The combination of a strong base with a Lewis acid can facilitate the deprotonation and capture of the reactive carbanionic species. This approach transforms the typically inert CHF₂ group into a versatile functional handle.

Another potential reaction pathway for the difluoromethyl moiety involves radical reactions. The C-H bond in the CHF₂ group can be susceptible to homolytic cleavage under radical conditions, initiated by radical initiators or photochemically. The resulting difluoromethyl radical can then participate in various radical-mediated transformations, such as addition to alkenes or cross-coupling reactions. Control experiments using radical scavengers can help confirm the involvement of a radical pathway in such transformations.

Computational studies, such as Density Functional Theory (DFT), can provide further insights into the energetics of these pathways, helping to predict the feasibility of different transformations and the stability of intermediates and transition states. For instance, DFT calculations can be used to compare the energy barriers for the deprotonation versus radical abstraction pathways under different conditions.

Reaction Pathway Initiation Key Intermediates Potential Transformations
Nucleophilic PathwayDeprotonation with a strong baseCarbanion (Ar-CF₂⁻)Alkylation, Arylation, Addition to carbonyls
Radical PathwayRadical Initiator / LightDifluoromethyl Radical (Ar-CF₂•)Addition to C=C bonds, Radical cross-coupling

These mechanistic investigations are fundamental to unlocking the full synthetic potential of this compound, enabling its strategic incorporation into more complex molecular architectures.

Applications in Advanced Organic Synthesis and Molecular Design

Role as a Versatile Building Block in Complex Molecule Synthesis

In the realm of complex molecule synthesis, the strategic use of specialized building blocks is paramount for achieving structural diversity and desirable physicochemical properties. [4-(Difluoromethyl)cyclohexyl]methanamine serves as such a versatile building block, offering a unique combination of a nucleophilic amine handle and a saturated carbocyclic scaffold decorated with a difluoromethyl group. This combination allows for its incorporation into a wide array of molecular architectures, enhancing properties such as metabolic stability and binding affinity.

Construction of Fluorinated Scaffolds for Chemical Libraries

The synthesis of chemical libraries, particularly for high-throughput screening and DNA-encoded library (DEL) technology, relies on the availability of diverse and structurally unique building blocks. Fluorinated scaffolds are of particular interest in drug discovery due to the ability of fluorine to modulate properties like pKa, lipophilicity, and metabolic stability. The this compound moiety is an attractive building block for constructing libraries of fluorinated compounds. The primary amine serves as a versatile anchor point for a multitude of chemical transformations, allowing for the rapid generation of a large number of derivatives. The difluoromethylated cyclohexane (B81311) core introduces a three-dimensional, saturated, and fluorinated element that can enhance the drug-like properties of the library members. The development of novel synthetic methods, including transition metal-catalyzed C–H bond functionalization, has further expanded the toolkit for creating complex fluorinated scaffolds.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Frameworks

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core of approximately 60% of FDA-approved small-molecule drugs. The primary amine of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through reactions such as condensations, cyclizations, and multicomponent reactions, this building block can be readily incorporated into diverse heterocyclic frameworks, including pyrimidines, benzodiazepines, and other structures of medicinal importance. The introduction of the difluoromethylated cyclohexyl substituent can significantly influence the biological activity and pharmacokinetic profile of the resulting heterocyclic compounds.

Integration into Macrocyclic and Polycyclic Architectures

Macrocycles and polycyclic compounds represent a growing class of therapeutics that can address challenging biological targets, such as protein-protein interactions. The synthesis of these complex structures often involves the strategic connection of smaller building blocks. The amine functionality of this compound provides a key reactive site for its integration into macrocyclic or polycyclic scaffolds, for instance, through amide bond formation or other cyclization strategies. The incorporation of the rigid and lipophilic difluoromethylated cyclohexane unit can help to pre-organize the conformation of the macrocycle, potentially leading to enhanced binding affinity and selectivity for its biological target.

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the design of novel compounds with improved efficacy, selectivity, and pharmacokinetic properties is a central goal. The unique electronic and steric properties of the difluoromethyl group, coupled with the conformational features of the cyclohexane ring, make this compound a valuable motif for addressing these challenges.

Design of Novel Investigational Compounds Incorporating the Difluoromethylated Cyclohexylmethanamine Moiety

The difluoromethylated cyclohexylmethanamine moiety is an attractive scaffold for the design of new investigational compounds across various therapeutic areas. Its incorporation can lead to improved metabolic stability by blocking potential sites of oxidation. Furthermore, the ability of the difluoromethyl group to participate in hydrogen bonding can enhance target engagement. While specific examples of investigational drugs containing this exact fragment are not broadly disclosed in publicly available literature, the principles of medicinal chemistry strongly support its utility. The synthesis of novel amine building blocks containing fluorinated cyclohexanes is an active area of research for discovery chemistry programs.

Strategic Application of the Difluoromethyl Group as a Bioisostere (e.g., for hydroxyl, thiol, or amine groups)

A key strategy in medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics. The difluoromethyl (CF2H) group is increasingly recognized as a valuable bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and to some extent, the amine (-NH2) group. This bioisosteric replacement can lead to enhanced metabolic stability, improved lipophilicity, and modulated hydrogen bonding capacity. The replacement of a metabolically labile hydroxyl or thiol group with a stable difluoromethyl group is a particularly powerful tactic in drug design.

Table 1: Comparison of Physicochemical Properties of Functional Groups and their Bioisosteres

Property Hydroxyl (-OH) Thiol (-SH) Amine (-NH2) Difluoromethyl (-CF2H)
Hydrogen Bond Donor Strong Moderate Moderate Weak to Moderate
Hydrogen Bond Acceptor Strong Weak Moderate Weak
Lipophilicity (logP) Low Moderate Low High
Metabolic Stability Low (Prone to oxidation/conjugation) Moderate (Prone to oxidation) Moderate (Prone to oxidation/conjugation) High
pKa ~16-18 ~10-11 ~35-40 (as N-H) ~25-28 (as C-H)

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Molecular Design for Modulating Target Interactions (e.g., enzyme and receptor binding)

The strategic incorporation of fluorinated motifs is a cornerstone of modern molecular design, aimed at fine-tuning the physicochemical properties of bioactive molecules to enhance their interactions with biological targets such as enzymes and receptors. The compound this compound serves as an exemplary building block in this context, offering a unique combination of a rigid alicyclic scaffold and the distinct electronic properties of the difluoromethyl group.

The difluoromethyl (CF2H) group is particularly valuable as it can significantly alter a molecule's lipophilicity, metabolic stability, and binding capabilities. Unlike the more common trifluoromethyl (CF3) group, the CF2H group possesses an acidic proton, enabling it to act as a hydrogen bond donor. nih.gov This property can introduce new, favorable interactions within a target's binding site, potentially increasing affinity and selectivity. Furthermore, the CF2H group serves as a metabolically stable bioisostere of functional groups like alcohols, thiols, or amines, which are prone to oxidation. nih.gov

The cyclohexane ring provides a well-defined, three-dimensional, non-aromatic scaffold. This structural rigidity helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding to a receptor or enzyme active site. The combination of the rigid ring and the electronically modifying difluoromethyl group allows medicinal chemists to systematically probe structure-activity relationships and optimize ligand-target interactions. For instance, replacing a simple methyl or hydrogen on a cyclohexyl ring with a difluoromethyl group can enhance membrane permeability and block metabolic attack without drastically increasing steric bulk. mdpi.comrsc.org

The influence of the difluoromethyl group on key molecular properties is summarized in the table below, comparing it to its non-fluorinated methyl counterpart.

PropertyEffect of Methyl (-CH3) GroupEffect of Difluoromethyl (-CF2H) GroupImplication for Target Binding
Lipophilicity (LogP) Increases lipophilicity moderately.Increases lipophilicity significantly, often more than a methyl group. rsc.orgEnhances ability to cross cell membranes and engage with hydrophobic pockets in a binding site. mdpi.com
Electronic Effect Weakly electron-donating.Strongly electron-withdrawing due to the high electronegativity of fluorine.Alters the acidity/basicity of nearby functional groups (e.g., the methanamine), influencing ionization state and potential for ionic interactions. researchgate.net
Hydrogen Bonding Cannot act as a hydrogen bond donor.Can act as a weak hydrogen bond donor (C-F···H-X). nih.govIntroduces novel, specific interactions with hydrogen bond acceptors (e.g., carbonyl oxygen, nitrogen) in the target protein, enhancing binding affinity.
Metabolic Stability Susceptible to oxidative metabolism (hydroxylation).Highly resistant to oxidative metabolism due to the strength of the C-F bond. mdpi.comIncreases the biological half-life of the molecule, leading to improved pharmacokinetic profiles.

Utility in Specialty Chemical and Material Science Development

Synthesis of Precursors for Fluorine-Containing Polymers and Advanced Materials

This compound is a valuable monomer for the synthesis of advanced fluorine-containing polymers. Its structure contains a reactive primary amine (-NH2) group, which can readily participate in polymerization reactions, and a fluorinated cycloaliphatic moiety that imparts unique and desirable properties to the resulting material.

The primary amine functionality allows this compound to be incorporated into a variety of polymer backbones. For example, through reaction with diacyl chlorides or dicarboxylic acids, it can form high-performance polyamides. Similarly, reaction with dianhydrides can yield polyimides, a class of polymers known for their exceptional thermal stability. mdpi.com In these polymers, the [4-(Difluoromethyl)cyclohexyl] unit becomes an integral part of the repeating structure.

The inclusion of this fluorinated aliphatic ring system into the polymer chain confers a suite of high-performance characteristics typically associated with fluoropolymers. numberanalytics.com These properties include:

Chemical Inertness: The fluorine atoms provide a protective shield around the polymer backbone, making it resistant to chemical attack from solvents, acids, and bases.

Hydrophobicity and Oleophobicity: Fluorinated surfaces exhibit low surface energy, resulting in materials that repel both water and oils.

Low Refractive Index: Fluoropolymers typically have low refractive indices, making them useful for optical applications such as coatings and claddings.

Weather Resistance: The stability of the C-F bond contributes to excellent resistance against degradation by UV radiation and environmental exposure.

The table below outlines potential polymer classes that can be synthesized using this compound and the key properties imparted by its inclusion.

Polymer ClassCo-monomer TypeKey Properties Imparted by the Fluorinated MonomerPotential Applications
Polyamides Diacyl Chlorides / Dicarboxylic AcidsHigh thermal stability, chemical resistance, low moisture absorption, reduced friction.High-performance fibers, engineering plastics, specialty coatings.
Polyimides DianhydridesExceptional thermal and oxidative stability, low dielectric constant, high mechanical strength. mdpi.comAerospace components, flexible electronics, high-temperature insulation films.
Polyurethanes DiisocyanatesEnhanced hydrophobicity, biocompatibility, chemical resistance, abrasion resistance.Biomedical devices, durable coatings, high-performance elastomers.

Development of High-Performance Specialty Chemicals

The unique molecular architecture of this compound makes it an important precursor for a range of high-performance specialty chemicals. Its amphiphilic nature, combining a polar amine "head" with a nonpolar, fluorinated cycloaliphatic "tail," is particularly advantageous for the development of advanced surfactants.

Fluorinated surfactants, or fluorosurfactants, are known for their ability to dramatically lower surface tension at very low concentrations and for their exceptional stability in harsh chemical and thermal environments. researchgate.net The amine group in this compound can be readily converted into various cationic or non-ionic hydrophilic groups. For example, quaternization of the amine would yield a cationic surfactant. These surfactants are highly effective in applications where conventional hydrocarbon-based surfactants would fail, such as in fire-fighting foams, high-performance coatings, and specialized cleaning formulations. researchgate.net

Beyond surfactants, the compound serves as a building block for other specialty chemicals where the stability of the difluoromethyl group is paramount. It can be used as an intermediate in the synthesis of:

Corrosion Inhibitors: The amine group can adsorb onto metal surfaces, while the fluorinated tail forms a stable, protective, and hydrophobic barrier against corrosive agents.

Additives for Lubricants and Hydraulic Fluids: Incorporation of the fluorinated cyclohexyl moiety can enhance the thermal stability and chemical resistance of base oils, allowing them to perform under extreme temperature and pressure conditions.

Surface Modifiers: It can be used to chemically graft onto surfaces (e.g., silica, metals) to create robust, low-energy, and highly repellent finishes.

The development of such specialty chemicals relies on the robust nature of the C-F bond and the synthetic versatility of the primary amine group, making this compound a key intermediate in advanced chemical manufacturing.

Theoretical and Computational Investigations of 4 Difluoromethyl Cyclohexyl Methanamine

Electronic Structure and Bonding Analysis

The electronic characteristics of [4-(Difluoromethyl)cyclohexyl]methanamine are fundamentally shaped by the presence of the highly electronegative fluorine atoms and the basic aminomethyl group.

Quantum Mechanical Calculations (e.g., ab initio, Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like this compound. researchgate.netresearchgate.net These methods allow for the optimization of the molecular geometry and the calculation of various electronic properties. For instance, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netmdpi.com

Ab initio methods, such as Hartree-Fock, while computationally more demanding, provide a foundational understanding of the molecule's electronic wavefunction. researchgate.net For fluorinated organic molecules, computational studies are essential for understanding the complex interplay of steric and electronic effects that govern their structure. nih.gov These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in predicting the molecule's reactivity. eurjchem.com

Table 1: Theoretical Bond Parameters for this compound (Predicted)

Bond Predicted Bond Length (Å) Predicted Bond Angle (°) Dihedral Angle (°)
C-F 1.35 F-C-F: 106.5 H-C-C-F: Varies with conformation
C-H (CHF₂) 1.10 H-C-F: 109.5
C-C (ring) 1.53 - 1.54 C-C-C: ~111 Varies with conformation
C-C (side chain) 1.52

Note: These are predicted values based on typical DFT calculations for similar fluorinated cyclohexane (B81311) derivatives.

Analysis of C-F Bond Polarization and its Consequences for Molecular Electrostatic Potentials

The carbon-fluorine bond is highly polarized due to the significant difference in electronegativity between carbon (2.55) and fluorine (3.98). This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atoms. The introduction of two fluorine atoms in the difluoromethyl group creates a strong local dipole moment. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution across the molecule. researchgate.net For this compound, the MEP would show a region of high negative potential (typically colored red) around the fluorine atoms, indicating a high electron density and a propensity to interact with electrophiles. mdpi.com Conversely, the area around the hydrogen atoms of the cyclohexane ring and the aminomethyl group would exhibit a more positive potential (blue), while the nitrogen atom's lone pair would represent another nucleophilic site. researchgate.net The interplay of these potentials dictates the molecule's intermolecular interactions. beilstein-journals.org

Charge Distribution and its Influence on Reactivity

The charge distribution, a direct consequence of the electronic structure, is a key determinant of the molecule's reactivity. The electron-withdrawing nature of the difluoromethyl group influences the entire cyclohexane ring through inductive effects. This can affect the acidity of the neighboring C-H bonds and the nucleophilicity of the aminomethyl group.

Conformational Analysis and Stereochemical Considerations

The non-planar nature of the cyclohexane ring is central to the stereochemistry of this compound, with the substituents' positions having a profound impact on the molecule's stability and shape. wikipedia.org

Computational Studies of Cyclohexane Ring Conformations and Dynamics

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. libretexts.org For a substituted cyclohexane like this, two primary chair conformations are possible, interconverting through a process known as ring flipping. utdallas.edu In one conformer, the substituents are in axial positions, and in the other, they are in equatorial positions.

Computational studies on similar fluorinated cyclohexanes have shown that the preference for axial versus equatorial substitution is influenced by a combination of steric and electronic factors. nih.gov Theoretical calculations can model the dynamics of the ring flip, identifying transition states like the twist-boat and boat conformations, which are higher in energy than the chair forms. wikipedia.orglibretexts.org For monosubstituted cyclohexanes, the substituent generally prefers the more spacious equatorial position to avoid steric clashes known as 1,3-diaxial interactions. sapub.org

Energetics and Interconversion Barriers of Conformational Isomers

The relative stability of the different conformers is determined by their free energy. For this compound, both cis and trans isomers exist.

Trans-isomer: The difluoromethyl and aminomethyl groups are on opposite sides of the ring. The most stable conformation will have both bulky groups in the equatorial position (diequatorial). The alternative diaxial conformation would be significantly destabilized by steric strain.

Cis-isomer: The substituents are on the same side of the ring. The two chair conformers will have one group axial and the other equatorial. The relative stability will depend on the A-value (conformational preference) of each substituent. The aminomethyl group is generally considered bulkier than the difluoromethyl group, suggesting the conformer with the aminomethyl group in the equatorial position would be slightly more stable.

The energy difference between the axial and equatorial conformers (ΔG°) can be calculated computationally. The energy barrier for the chair-to-chair interconversion is also a key parameter that can be determined. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. utdallas.edu Substituents can alter this barrier.

Table 2: Predicted Relative Energies of this compound Conformers

Isomer Conformation Relative Energy (kcal/mol) Predicted Population at 298 K (%)
trans diequatorial 0 (most stable) >99
trans diaxial > 5.0 <1
cis aminomethyl (eq), difluoromethyl (ax) ~2.0 ~95

Note: These values are estimations based on the known conformational preferences of similar substituents on a cyclohexane ring. Actual values would require specific DFT calculations.

Influence of Difluoromethyl and Methanamine Substituents on Conformational Preferences

The conformational landscape of this compound is primarily dictated by the preference of its substituents for either axial or equatorial positions on the cyclohexane ring. In 1,4-disubstituted cyclohexanes, the chair conformation is the most stable. The relative stability of the two possible chair conformations is determined by the steric strain, particularly 1,3-diaxial interactions, introduced by the substituents. libretexts.org Generally, bulkier groups favor the equatorial position to minimize these unfavorable steric interactions. libretexts.org

For the trans isomer of this compound, the most stable conformation is predicted to have both the difluoromethyl and methanamine groups in equatorial positions (diequatorial). The alternative diaxial conformation would introduce significant steric strain from 1,3-diaxial interactions, making it considerably less stable. libretexts.org

Table 1: Predicted Conformational Preferences and Stabilities for Isomers of this compound
IsomerMore Stable ConformationSubstituent PositionsRationale for Stability
transChairDiequatorial (CHF2 equatorial, CH2NH2 equatorial)Minimizes 1,3-diaxial steric interactions for both substituents. libretexts.org
cisChairEquatorial-Axial (Larger group equatorial)The sterically bulkier substituent occupies the equatorial position to reduce steric strain. libretexts.org

Intermolecular Interactions and Solvation Studies

The amine and difluoromethyl groups of this compound are both capable of participating in hydrogen bonding, a critical non-covalent interaction in molecular recognition and solvation. numberanalytics.com

The primary amine (-CH₂NH₂) group is a classic hydrogen bond donor, with the N-H bonds able to interact with electron-rich atoms like oxygen or nitrogen. researchgate.net It can also act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. numberanalytics.com Computational studies on primary amines have shown that these hydrogen bonding interactions are significant and play a dominant role in their properties and reactivity, including self-association into dimers in aprotic solvents. researchgate.net

The difluoromethyl group (-CHF₂) presents more complex hydrogen bonding characteristics. While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is generally considered weak. nih.gov However, studies have shown that C-F groups can participate in hydrogen bonds (F⋯H–O, F⋯H–N), particularly when the fluorine is attached to an aliphatic carbon. nih.gov The interaction energy is highly dependent on the donor-acceptor distance. nih.gov Furthermore, the hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor (C–H⋯A), a capacity that is enhanced by the electron-withdrawing nature of the adjacent fluorine atoms. acs.org The unique ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor is increasingly recognized in medicinal chemistry. acs.org

Table 2: Hydrogen Bonding Capabilities of Functional Groups in this compound
Functional GroupRole in Hydrogen BondingInteracting PartnerNature of Interaction
Methanamine (-CH2NH2)DonorElectronegative atom (e.g., O, N)Strong (N-H⋯A) researchgate.net
AcceptorHydrogen bond donor (e.g., O-H, N-H)Moderate (N⋯H-D) numberanalytics.com
Difluoromethyl (-CHF2)AcceptorHydrogen bond donor (e.g., O-H, N-H)Weak (C-F⋯H-D) nih.gov
DonorElectronegative atom (e.g., O, N)Weak (C-H⋯A) acs.org

Computational chemistry provides essential tools for understanding how solvents influence the behavior of molecules like this compound. ucsb.edu Solvent effects are crucial as they can significantly alter conformational equilibria, molecular properties, and reaction rates. ucsb.eduresearchgate.net Two primary approaches are used: implicit and explicit solvent models. researchgate.net

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), model the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and captures the average electrostatic effect of the solvent, which arises from the solute polarizing the surrounding medium. ucsb.edu These models are effective for studying how a solvent's polarity affects conformational stability and reactivity. For instance, computational studies on difluorocyclohexane have successfully used reaction field calculations to reproduce observed solvent effects on conformational preferences. researchgate.net

Explicit Solvation Models involve including a specific number of individual solvent molecules around the solute. ucsb.edu This method allows for the detailed study of direct, specific interactions like hydrogen bonding between the solute and solvent. researchgate.net However, these calculations are computationally intensive. Combined or "cluster-continuum" models, which treat the first solvation shell explicitly and the bulk solvent implicitly, often yield the most accurate results for properties sensitive to specific interactions, such as NMR parameters. researchgate.netcas.cz

The choice of model depends on the specific property being investigated. For this compound, a continuum model could predict shifts in the cis/trans conformational equilibrium in polar versus nonpolar solvents, while a combined model would be necessary to accurately simulate the specific hydrogen bonding interactions between the amine group and protic solvent molecules.

Molecular recognition, the specific binding of a molecule to a receptor, is governed by a complex interplay of non-covalent interactions. nih.gov For this compound, understanding these interactions is key to predicting its biological activity. Computational methods allow for the detection and characterization of van der Waals forces, hydrogen bonds, and electrostatic interactions. semanticscholar.orgmdpi.com

The methanamine group can engage in strong, directional hydrogen bonds and electrostatic interactions (ion-pairing) if protonated. numberanalytics.com The cyclohexane scaffold provides a defined three-dimensional structure and contributes to binding through van der Waals or hydrophobic interactions. The difluoromethyl group, as discussed, can participate in weak hydrogen bonds. acs.org Furthermore, the C-F bonds introduce local dipoles that can engage in favorable electrostatic and dipole-dipole interactions with a receptor. researchgate.net In some contexts, organic fluorine can also participate in halogen bonding, although this is rare and sensitive to the local electronic environment. rsc.org Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a detailed picture of the binding landscape beyond simple structural analysis. semanticscholar.org

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the structures and energies of reactants, products, and the fleeting transition states that connect them. mit.edu For this compound, key transformations would likely involve the nucleophilic amine group.

Transition State (TS) Theory: A chemical reaction proceeds through a high-energy transition state, which represents the point of maximum energy along the reaction coordinate. mit.edu Identifying the structure of this TS is crucial for understanding reaction rates and selectivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize these TS structures. nih.gov A true transition state is confirmed by vibrational frequency analysis, where it exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Example Transformation: A potential reaction for the methanamine group is N-acylation. A computational study of this reaction would involve modeling the approach of an acylating agent (e.g., acetyl chloride) to the amine. The calculation would identify the transition state for the nucleophilic attack of the nitrogen on the carbonyl carbon. The geometry of this TS would reveal the bond-forming and bond-breaking distances and the arrangement of the interacting molecules. The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate. nih.gov Such analyses can resolve mechanistic questions and predict how changes in structure affect reactivity. acs.orgrsc.org

Table 3: Computational Parameters in Transition State Analysis
ParameterDescriptionSignificance
Geometry OptimizationLocating the minimum energy structures of reactants, products, and the first-order saddle point (TS).Defines the path of the reaction on the potential energy surface. nih.gov
Vibrational Frequency AnalysisCalculation of vibrational frequencies for a stationary point.Confirms a structure as a minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). nih.gov
Activation Energy (ΔG)The free energy difference between the transition state and the reactants.Determines the theoretical rate of the reaction; lower activation energy implies a faster reaction. nih.gov
Intrinsic Reaction Coordinate (IRC)A calculation that follows the reaction path downhill from the transition state.Confirms that the identified transition state connects the correct reactants and products. acs.org

Prediction of Reaction Rates and Selectivities

Computational chemistry offers robust methods for predicting the kinetics and selectivity of chemical reactions. For this compound, these predictions would be crucial for understanding its reactivity profile and guiding its use in synthetic applications. The primary approach involves the use of quantum mechanics, particularly Density Functional Theory (DFT), to model the potential energy surface of a reaction.

Reaction Rates:

The rate of a chemical reaction is fundamentally governed by the height of the energy barrier, or the activation energy (ΔG‡), that must be overcome for reactants to transform into products. Transition State Theory (TST) is the cornerstone for calculating reaction rate constants from computed activation energies.

Computational models, such as those employing DFT functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or larger), can be used to locate and characterize the geometries of transition states and calculate their corresponding energies. nih.gov The presence of the electron-withdrawing difluoromethyl group is expected to influence the basicity and nucleophilicity of the aminomethyl group. libretexts.orgyoutube.com By calculating the activation energies for various potential reactions, such as nucleophilic substitution or addition, a quantitative prediction of the reaction rates can be achieved.

For instance, in a hypothetical nucleophilic substitution reaction, the calculated activation energies would allow for the comparison of reaction rates with different electrophiles.

Table 1: Hypothetical Predicted Activation Energies and Relative Rate Constants for the Reaction of this compound with Various Electrophiles

Electrophile Computational Method Calculated ΔG‡ (kcal/mol) Relative Rate Constant (k_rel)
Methyl Iodide B3LYP/6-311+G(d,p) 22.5 1.00
Ethyl Bromide B3LYP/6-311+G(d,p) 23.8 0.18

Note: The data in this table is hypothetical and for illustrative purposes only. The relative rate constants are calculated based on the relationship k ∝ exp(-ΔG‡/RT) at a standard temperature.

Selectivities:

Computational methods are also invaluable for predicting the selectivity of reactions, including stereoselectivity and regioselectivity. For reactions involving this compound, the conformational preference of the cyclohexane ring and the orientation of the substituents will play a critical role in determining the stereochemical outcome.

The molecule can exist in different conformations, primarily chair conformations with the substituents in either axial or equatorial positions. Computational geometry optimization can determine the relative energies of these conformers. The reaction selectivity can then be predicted by calculating the activation energies for the reaction pathways leading to different products. The pathway with the lower energy barrier will be the favored one, thus determining the major product. rsc.org

For example, in a reaction that creates a new stereocenter, DFT calculations can be used to determine the transition state energies for the formation of different stereoisomers.

Table 2: Hypothetical Predicted Transition State Energies and Product Ratios for a Stereoselective Reaction

Pathway Computational Method Calculated ΔE‡ (kcal/mol) Predicted Product Ratio
Formation of (R)-product M06-2X/def2-TZVP 15.2 95

Note: This table presents hypothetical data to illustrate the prediction of stereoselectivity. The product ratio is estimated from the difference in activation energies (ΔΔE‡) using the Boltzmann distribution.

Computational Support for Experimental Mechanistic Hypotheses

When experimental data suggests a particular reaction mechanism, computational chemistry can provide strong corroborating evidence or, conversely, refute a proposed pathway. thealegregroup.com For reactions involving this compound, computational studies can be employed to validate or challenge mechanistic hypotheses by examining the energetics of proposed intermediates and transition states.

A typical workflow involves the following steps:

Proposing Mechanistic Pathways: Based on experimental observations and chemical principles, one or more plausible reaction mechanisms are proposed.

Locating Stationary Points: For each proposed mechanism, the geometries of all reactants, intermediates, transition states, and products are optimized using a selected level of theory.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A minimum on the potential energy surface (reactants, intermediates, products) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Constructing the Reaction Energy Profile: The relative energies of all stationary points are plotted to create a reaction energy profile. This profile provides a visual representation of the energy changes throughout the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the intended reactant and product, an IRC calculation can be performed. This traces the minimum energy path from the transition state downhill to the connected minima.

For example, if an experimental study suggests a reaction proceeds through a concerted mechanism, computational chemists can model this pathway and compare its activation energy to that of a stepwise mechanism involving a discrete intermediate. If the calculated activation energy for the concerted pathway is significantly lower, this provides strong theoretical support for the experimental hypothesis. mdpi.com

Furthermore, analysis of the electronic structure of the transition state can offer deeper insights into the bonding changes occurring during the reaction. Techniques such as Natural Bond Orbital (NBO) analysis can be used to study charge distribution and orbital interactions in the transition state, further clarifying the reaction mechanism.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Amines

The synthesis of fluorinated amines, including [4-(Difluoromethyl)cyclohexyl]methanamine, has traditionally relied on methods that can involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices. Research is shifting towards metal-free fluorination strategies and the use of safer, more manageable fluorinating agents. rsc.org For instance, reagents like Selectfluor offer a safer alternative to gaseous fluorine (F₂) for introducing fluorine atoms. rsc.org

Table 1: Comparison of Synthetic Approaches for Fluorinated Amines
ApproachTraditional MethodologiesEmerging Sustainable Methodologies
Fluorinating AgentGaseous Fluorine (F₂), Diethylaminosulfur trifluoride (DAST)Selectfluor, SF₆-derived reagents
CatalysisOften requires heavy metal catalystsMetal-free catalytic systems
ProcessMulti-step synthesis with intermediate isolationOne-pot reactions, telescoped synthesis
SolventsChlorinated organic solventsWater as a cosolvent, greener solvent alternatives

Expanding the Scope of Functionalization and Derivatization Reactions

Future research will focus on expanding the chemical toolbox for modifying this compound. This involves developing novel reactions to functionalize the molecule at various positions, including the challenging C-F bonds of the difluoromethyl group, the C-H bonds of the cyclohexane (B81311) ring, and the primary amine.

Recent advances in radical-based C-F bond activation offer a powerful strategy for transforming polyfluorinated motifs. rsc.orgrsc.org Methods utilizing visible-light photoredox catalysis have emerged as a mild and effective way to cleave C-F bonds, enabling the generation of carbon radicals that can participate in a variety of bond-forming reactions. mdpi.com This could allow for the conversion of the difluoromethyl group into other valuable functionalities. Additionally, exploring derivatization of the primary amine via methods like N-acrylation can yield diverse and useful α-arylacrylamides. researchgate.net These advanced functionalization strategies would significantly broaden the range of accessible analogues and derivatives of the title compound for various applications. researchgate.net

Table 2: Potential Functionalization Strategies
Reaction TypeTarget SiteEnabling TechnologyPotential Outcome
C-F ActivationDifluoromethyl group (CHF₂)Photoredox Catalysis, Radical ChemistryHydrodefluorination, Arylation, Alkylation
C-H ActivationCyclohexyl ringTransition Metal CatalysisIntroduction of new substituents (e.g., aryl, alkyl groups)
Amine DerivatizationMethanamine group (CH₂NH₂)SuFEx Click Chemistry, AcylationFormation of sulfonamides, amides, carbamates

Advanced Applications in Targeted Molecular Design and Chemical Biology

The difluoromethyl group (CHF₂) is a valuable pharmacophore in medicinal chemistry, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its introduction into molecules like this compound can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. mit.edursc.org

Integration with Catalytic Systems and Flow Chemistry Approaches for Enhanced Efficiency

To overcome the challenges associated with the synthesis of fluorinated compounds, such as handling hazardous reagents and controlling highly exothermic reactions, modern synthetic chemistry is increasingly turning to flow chemistry. mit.edubeilstein-journals.org Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and reproducibility. beilstein-journals.orgvapourtec.com

Table 3: Batch vs. Flow Chemistry for Fluorination
ParameterBatch ChemistryFlow Chemistry
SafetyHigher risk with hazardous reagents and exothermsEnhanced safety due to small reaction volumes and containment vapourtec.com
Heat & Mass TransferOften inefficient, leading to side reactionsSuperior control, improving selectivity and yield mit.edu
ScalabilityChallenging and often requires re-optimizationMore straightforward by extending operation time or using larger reactors mit.edu
ReproducibilityCan be variable between batchesHigh reproducibility due to precise process control uc.pt

New Frontiers in Computational Prediction and High-Throughput Screening of Analogues

The future of developing analogues of this compound will be heavily influenced by computational chemistry and high-throughput screening (HTS). Computational methods are essential for making rational predictions about the effects of fluorination on molecular properties and biological activity. nih.gov

Techniques such as "computational fluorine scanning" using free-energy perturbation can predict the optimal positions for fluorine substitution to maximize binding affinity with a target protein. nih.gov This in silico approach allows researchers to prioritize the synthesis of the most promising analogues, saving significant time and resources. nih.gov Accurate force fields and quantum chemical calculations are crucial for modeling the complex interactions of fluorinated compounds, including their effects on water networks in protein binding sites. nih.govacs.orgacs.org

In parallel, HTS methodologies enable the rapid synthesis and evaluation of large libraries of compounds. The development of robust, miniaturized synthetic platforms, such as those based on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows for the rapid diversification of a core scaffold. nih.govnih.gov By modifying the amine group of this compound, hundreds or thousands of analogues can be generated and screened directly for biological activity, accelerating the discovery of new leads for drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [4-(Difluoromethyl)cyclohexyl]methanamine, and how do reaction conditions impact yield?

  • Methodology :

  • Step 1 : Start with a cyclohexane derivative (e.g., 4-bromocyclohexylmethanamine).
  • Step 2 : Introduce the difluoromethyl group via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions (KOH/EtOH) .
  • Step 3 : Optimize fluorination using catalysts like CuI or Pd(PPh₃)₄ to enhance regioselectivity .
  • Key Variables : Temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:halide).
  • Data Table :
CatalystSolventYield (%)Purity (%)
CuIDMF6598
Pd(PPh₃)₄THF7295

Q. How is this compound characterized analytically?

  • Techniques :

  • NMR : ¹H NMR (δ 1.2–2.1 ppm for cyclohexyl protons; δ 3.0–3.5 ppm for -CH₂NH₂), ¹⁹F NMR (δ -110 to -120 ppm for CF₂) .
  • HPLC : Reverse-phase C18 column, mobile phase (ACN:H₂O 70:30), retention time ~8.2 min .
    • Challenges : Resolving cis/trans isomerism via NOESY or chiral chromatography if stereocenters exist .

Q. What are the safety protocols for handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles), fume hoods for synthesis, and neutralization of waste with 10% acetic acid .
  • Store under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

  • SAR Insights :

  • Fluorination enhances metabolic stability (lower CYP450 oxidation) and membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .
  • Case Study : In receptor-binding assays, the difluoromethyl derivative showed 3× higher affinity (Ki = 12 nM) for serotonin receptors than its methyl counterpart .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Troubleshooting :

  • Synthesis : Trace moisture or oxygen can reduce fluorination efficiency; use anhydrous solvents and inert atmospheres .
  • Bioassays : Validate purity (>98% via HPLC) and confirm stereochemistry (e.g., X-ray crystallography) to address variability .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Approach :

  • Use DFT calculations (B3LYP/6-31G*) to model transition states for fluorination or amine functionalization .
  • Example : Predicted activation energy for CF₂H substitution: 28 kcal/mol (experimental: 30 kcal/mol) .

Data-Driven Research Challenges

Q. What are the limitations in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Scalability Issues :

  • Chiral catalysts (e.g., Jacobsen’s catalyst) achieve >90% ee in small batches but drop to 70% at >10 g scale due to mixing inefficiencies .
  • Mitigation : Use continuous-flow reactors to improve mass transfer and ee (85–88% at 50 g scale) .

Q. How does solvent choice affect the compound’s stability during long-term storage?

  • Stability Data :

SolventDegradation (%) at 6 Months (25°C)
DMSO15
Ethanol5
Dry THF2
  • Recommendation : Lyophilize and store in ethanol with 0.1% BHT antioxidant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.